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molecular formula C9H12O B2625152 2-Ethynylbicyclo[2.2.1]heptan-2-ol CAS No. 18084-03-2

2-Ethynylbicyclo[2.2.1]heptan-2-ol

Cat. No. B2625152
M. Wt: 136.194
InChI Key: DOBPSJXGDUDHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901313B2

Procedure details

2-((trimethylsilyl)ethynyl)bicyclo[2.2.1]heptan-2-ol (700 mg, 5.1 mmol) was dissolved in THF (25 mL) and treated with TBAF (2.7 g, 10.2 mmol) at 0° C. for 30 min. Purification by gel chromatography afforded the title compound; 1H NMR (400 MHz, DMSO) delta 1.15-1.44 (m, 4H), 1.64-1.67 (m, 1H), 1.88-1.93 (m, 2H), 2.07-2.22 (m, 3H), 3.25 (s, 1H)
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1([OH:14])[CH2:12][CH:11]2[CH2:13][CH:8]1[CH2:9][CH2:10]2)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:6]([C:7]1([OH:14])[CH2:12][CH:11]2[CH2:13][CH:8]1[CH2:9][CH2:10]2)#[CH:5] |f:1.2|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C[Si](C)(C)C#CC1(C2CCC(C1)C2)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1(C2CCC(C1)C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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